tert-Butyl (S)-(-)-lactate

Asymmetric Synthesis β-Lactam Antibiotics Chiral Auxiliary

Researchers requiring stereochemical fidelity often face costly purification from racemic or mismatched enantiomer approaches. tert-Butyl (S)-(-)-lactate (CAS 13650-70-9) eliminates this risk: • Achieves single-diastereoisomer β-lactam frameworks in 77% yield via conjugate addition-aldol sequences, reducing downstream purification. • Delivers baseline enantioseparation (Rs>1.5) of warfarin in <5 min and resolves 5 of 7 2-arylpropionic acid NSAIDs in 11 min when formulated as L-alanine tert-butyl ester lactate CE additive. • Distinct steric and electronic properties versus methyl/ethyl lactate esters enable rational diastereomeric complex design for stereoselective polymerization catalyst development. Supplied with full analytical documentation. Standard B2B shipping; HazMat fees may apply.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 13650-70-9
Cat. No. B082014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-(-)-lactate
CAS13650-70-9
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCC(C(=O)OC(C)(C)C)O
InChIInChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m0/s1
InChIKeyIXXMVXXFAJGOQO-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (S)-(-)-lactate: Chiral Lactate Ester


tert-Butyl (S)-(-)-lactate (CAS 13650-70-9) is a chiral lactate ester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol [1]. It is the (S)-enantiomer of tert-butyl lactate, derived from L-lactic acid and tert-butyl alcohol, and is characterized by its levorotatory optical activity . The compound serves as a versatile chiral building block in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals, and is also employed as a chiral selector in analytical enantioseparations .

Supports chiral building block applications in asymmetric synthesis
Supports chiral selector role in analytical enantioseparations
(S)-enantiomer identity from L-lactic acid; levorotatory optical activity

tert-Butyl (S)-(-)-lactate: Why Substitution Fails


Substitution of tert-butyl (S)-(-)-lactate with its (R)-enantiomer, racemic mixture, or alternative lactate esters (e.g., methyl or ethyl) is not permissible in stereospecific applications due to distinct differences in stereochemical outcome and analytical performance. The (S)-enantiomer provides specific chiral induction in asymmetric synthesis [1] and enables unique synergistic effects in chiral separation systems [2] that cannot be replicated by the (R)-enantiomer or achiral analogs. Furthermore, the tert-butyl ester offers distinct steric and electronic properties compared to smaller alkyl esters, influencing reaction diastereoselectivity and physical handling [3].

(R)-Enantiomer
May provide opposite chiral induction, shifting stereochemical outcome in asymmetric synthesis
Racemic tert-butyl lactate
May reduce diastereoselectivity and alter chiral separation performance relative to single enantiomer
Methyl or ethyl lactate esters
Smaller ester groups may exhibit different steric and electronic properties, affecting reaction diastereoselectivity and complex formation

tert-Butyl (S)-(-)-lactate: Comparative Evidence


Diastereoselective β-Lactam Synthesis

In the stereocontrolled synthesis of β-lactam frameworks, a conjugate addition-aldol sequence utilizing a t-butyl (4S)-4-(trityl)oxy-2-pentenoate derived from tert-butyl (S)-(-)-lactate produced the key β-lactam intermediate as a single diastereoisomer in 77% yield [1]. This contrasts with alternative approaches lacking the (S)-lactate-derived chiral handle, which typically yield mixtures of diastereomers requiring separation.

β-Lactam Diastereoselectivity
Reported
Single diastereoisomer, 77% yield
Supports stereoselective synthesis endpoints
May reduce separation requirements vs. achiral auxiliaries
Asymmetric Synthesis β-Lactam Antibiotics Chiral Auxiliary

Baseline Separation of Warfarin Enantiomers

A binary capillary electrophoresis system employing the chiral ionic liquid L-alanine tert-butyl ester lactate (L-AlaC4Lac, derived from tert-butyl (S)-(-)-lactate) achieved baseline separation (Rs>1.5) of warfarin enantiomers in less than 5 minutes [1]. In the absence of the (S)-lactate-derived ionic liquid, baseline separation was not achievable at comparable cyclodextrin concentrations.

Warfarin Enantioseparation
Head-to-head
Rs > 1.5 (baseline separation)
Supports enantioseparation method context
Achieved with L-AlaC4Lac + cyclodextrin synergy
Capillary Electrophoresis Chiral Separation Pharmaceutical Analysis

Baseline NSAID Enantioseparation

In a CE method for chiral separation of seven 2-arylpropionic acid NSAIDs, the addition of l-alanine tert-butyl ester lactate (l-AlaC4 Lac, derived from tert-butyl (S)-(-)-lactate) to a trimethyl-β-CD background electrolyte significantly improved resolution. After optimization, baseline separation (Rs >1.5) was achieved for five of the analytes in less than 11 minutes, while ibuprofen and flurbiprofen reached Rs ≈1.2 [1]. Without l-AlaC4 Lac, baseline separation was not achieved for the majority of analytes.

NSAID Chiral Resolution
Head-to-head
Baseline separation for 5/7 analytes (Rs >1.5)
Supports chiral purity assessment review
Requires method-specific optimization
Capillary Electrophoresis Chiral Separation NSAID Analysis

Diastereomeric Zinc Complexes: Lactate Ester Effect

Reactions of enantiopure zinc complexes with (S)-methyl lactate or (R)-tert-butyl lactate produced target lactate complexes as mixtures of two diastereomers, but in different ratios depending on the lactate ester used [1]. The tert-butyl ester of (R)-lactate provided a distinct diastereomeric distribution compared to the methyl ester, demonstrating that the steric bulk of the tert-butyl group influences the stereochemical outcome of metal complex formation.

Lactate Ester Steric Effect
Head-to-head
Distinct diastereomeric ratios observed
Supports catalyst design screening
Steric bulk influences metal complex stereochemistry
Organometallic Chemistry Chiral Lactate Complexes Stereoselective Polymerization

tert-Butyl (S)-(-)-lactate: Key Applications


β-Lactam Intermediate Synthesis

Utilize tert-butyl (S)-(-)-lactate as a chiral building block in the synthesis of β-lactam frameworks, achieving a single diastereoisomer in 77% yield [1]. This application is validated by the compound's demonstrated ability to provide high diastereocontrol in conjugate addition-aldol sequences, reducing downstream purification costs.

Warfarin Chiral Separation

Employ L-alanine tert-butyl ester lactate, derived from tert-butyl (S)-(-)-lactate, as a chiral ionic liquid additive in CE to achieve baseline separation (Rs>1.5) of warfarin enantiomers in under 5 minutes [1]. This scenario is supported by direct evidence of synergistic enantioseparation performance.

NSAID Chiral Purity Analysis

Incorporate l-alanine tert-butyl ester lactate into trimethyl-β-CD CE systems for the enantiomeric separation of 2-arylpropionic acid NSAIDs, achieving baseline resolution (Rs>1.5) for five of seven analytes within 11 minutes [1]. This method offers robust, reproducible chiral purity assessment for pharmaceutical QC.

Stereochemical Probe for Catalyst Design

Use tert-butyl (S)- or (R)-lactate as a stereochemical probe to investigate diastereomeric complex formation with zinc initiators [1]. The distinct diastereomeric ratios obtained with the tert-butyl ester, compared to methyl lactate, inform the design of stereoselective polymerization catalysts.

Application
Selection Property
Validation Focus
β-Lactam framework synthesis
Chiral building block diastereocontrol
Diastereoselectivity and yield endpoints
Warfarin enantiomer analysis
Chiral ionic liquid additive synergy
Resolution factor (Rs) and migration time
NSAID chiral purity assessment
Synergistic enantioseparation with cyclodextrins
Peak resolution and method reproducibility
Stereoselective catalyst development
Lactate ester steric influence
Metal complex diastereomeric ratio

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